5-Mercapto-1H-imidazole-4-carboxamide
Description
Contextualization within Imidazole (B134444) and Carboxamide Derivatives Research
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of several essential biological molecules, including the amino acid histidine and purine (B94841) bases in nucleic acids. bldpharm.comchemicalbook.com Its ability to act as both a proton donor and acceptor, and to coordinate with metal ions, makes it a crucial motif in enzyme catalysis. evitachem.com The inherent properties of the imidazole ring allow it to serve as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity, leading to its incorporation into a wide array of medicinal compounds with antibacterial, antifungal, antiviral, and anticancer properties. chemicalbook.comhoweipharm.comnih.gov
The carboxamide group (-CONH2) is another key functional group in medicinal chemistry, found in over 25% of known drugs. evitachem.com This group is typically neutral, stable, and capable of participating in hydrogen bonding as both a donor and acceptor, facilitating strong interactions with biological targets. evitachem.com The combination of an imidazole ring and a carboxamide group, as seen in 5-Mercapto-1H-imidazole-4-carboxamide, creates a scaffold with significant potential for forming multiple interactions with biomolecules, making it an attractive starting point for chemical synthesis and drug discovery programs. nih.gov
Historical Development of Imidazole Chemistry Relevant to Mercapto- and Carboxamide-Substituted Systems
The history of imidazole chemistry dates back to 1858, with the first synthesis of the parent imidazole ring by Heinrich Debus. bldpharm.com Early synthetic methods, such as the Debus-Radziszewski synthesis, laid the groundwork for accessing a variety of substituted imidazoles. chemicalbook.com Over the decades, numerous synthetic strategies have been developed to introduce functional groups at various positions on the imidazole ring, significantly expanding its chemical diversity.
The introduction of a mercapto (-SH) group, as in mercaptoimidazoles, has been a significant area of research. These compounds are known to be involved in various chemical reactions, including oxidation to disulfides and substitution reactions, allowing for further functionalization. The study of mercapto-imidazole derivatives gained momentum with the discovery of their roles in various biological processes and their potential as therapeutic agents. For instance, research in the 1970s explored the formation of mercapto-imidazole metabolites from drugs like azathioprine. orientjchem.org
The synthesis of imidazole-4-carboxamide derivatives has also been a long-standing area of interest. 5-Aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR) is a key intermediate in the biosynthesis of purines, and its corresponding ribonucleoside (Acadesine) has been studied for various therapeutic applications. nih.gov Synthetic routes to imidazole-4-carboxamide derivatives are crucial for accessing analogues with potential biological activities. Research has shown that the substitution pattern on the imidazole ring significantly influences the compound's properties and biological effects.
Scope and Significance of Academic Research on the this compound Scaffold
While extensive research exists for the broader classes of imidazole and carboxamide derivatives, academic studies focusing specifically on this compound are limited. Much of the available information comes from studies on its ribonucleoside derivative, 5-mercapto-1-beta-D-ribofuranosylimidazole-4-carboxamide, also known as 5-thiobredinin. bldpharm.comnih.gov
A key study detailed the synthesis of 5-thiobredinin, which was achieved either through the reductive cleavage of a 5-benzylthio precursor or by the direct treatment of 5-chloro-1-beta-D-ribofuranosylimidazole-4-carboxamide with sodium hydrosulfide. bldpharm.comnih.gov This synthetic work provides a potential pathway for the synthesis of the parent compound, this compound.
However, the biological evaluation of 5-thiobredinin revealed that it did not possess significant antiviral or cytostatic activity in the cell lines tested. bldpharm.comnih.gov This finding, while specific to the ribonucleoside, suggests that the 5-mercapto-imidazole-4-carboxamide scaffold itself may not be inherently cytotoxic, which could be an advantageous property when designing targeted, non-cytotoxic inhibitors of specific enzymes or protein-protein interactions.
The significance of the this compound scaffold, therefore, currently lies more in its potential as a synthetic intermediate. The presence of the reactive mercapto group allows for a variety of chemical modifications, enabling the creation of a library of derivatives for screening in different biological assays. The carboxamide group provides a key interaction point, and the imidazole ring serves as a stable, biocompatible core. Further research is needed to fully explore the chemical reactivity and potential applications of this specific heterocyclic compound.
Chemical Compound Data
| Compound Name | Synonyms | Molecular Formula | Molecular Weight | CAS Number |
| This compound | 5-Thioimidazole-4-carboxamide | C4H5N3OS | 143.17 g/mol | 54107-75-4 |
| Imidazole | Glyoxaline, 1,3-Diazole | C3H4N2 | 68.08 g/mol | 288-32-4 |
| Histidine | (S)-alpha-Amino-1H-imidazole-4-propanoic acid | C6H9N3O2 | 155.15 g/mol | 71-00-1 |
| 5-Aminoimidazole-4-carboxamide | AICA | C4H6N4O | 126.12 g/mol | 360-97-4 |
| 5-mercapto-1-beta-D-ribofuranosylimidazole-4-carboxamide | 5-thiobredinin | C9H13N3O5S | 275.28 g/mol | Not Available |
| 5-chloro-1-beta-D-ribofuranosylimidazole-4-carboxamide | C9H10ClN3O5 | 279.65 g/mol | Not Available | |
| Azathioprine | C9H7N7O2S | 277.26 g/mol | 446-86-6 | |
| Acadesine | 5-Aminoimidazole-4-carboxamide ribonucleoside, AICAR | C9H14N4O5 | 258.23 g/mol | 2627-69-2 |
Properties
IUPAC Name |
4-sulfanyl-1H-imidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-3(8)2-4(9)7-1-6-2/h1,9H,(H2,5,8)(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIPNCRZWQPHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482676 | |
| Record name | 5-MERCAPTO-1H-IMIDAZOLE-4-CARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54107-75-4 | |
| Record name | 5-MERCAPTO-1H-IMIDAZOLE-4-CARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Advanced Analytical Methodologies for 5 Mercapto 1h Imidazole 4 Carboxamide
Spectroscopic Characterization Techniques
Spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Mercapto-1H-imidazole-4-carboxamide by probing the interactions of the molecule with electromagnetic radiation. Each technique provides unique insights into the compound's functional groups, connectivity, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the precise atomic arrangement within the molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum for this compound is predicted to show several key signals. The proton attached to the imidazole (B134444) ring (C2-H) would appear as a singlet. The two protons of the carboxamide group (-CONH₂) are expected to produce a broad singlet, and their chemical shift can be influenced by solvent and temperature. medchemexpress.com Similarly, the imidazole N-H proton will also appear as a broad singlet, which may undergo exchange with deuterium (B1214612) in solvents like D₂O. The thiol proton (S-H) is also expected to be a broad singlet. The presence of tautomerism in the imidazole ring can lead to the broadening or duplication of signals. nih.govresearchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals are expected for each of the four carbon atoms. The carbonyl carbon (C=O) of the carboxamide group will resonate at a significantly downfield position. beilstein-journals.org The three carbons of the imidazole ring (C2, C4, and C5) will have characteristic chemical shifts influenced by the attached substituents (mercapto, carboxamide, and nitrogen atoms). rsc.orgnih.gov
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous signal assignment. researchgate.netipb.pt
COSY would establish the correlation between neighboring protons, although in this specific molecule with few adjacent protons, its utility might be focused on identifying long-range couplings.
HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached, definitively linking the C2-H proton to the C2 carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Comments |
| Imidazole C-H | ¹H | ~7.5 - 8.5 | Singlet, position influenced by ring substituents. |
| Amide NH₂ | ¹H | ~7.0 - 8.0 | Broad singlet, exchangeable with D₂O. |
| Imidazole N-H | ¹H | ~12.0 - 14.0 | Very broad singlet, exchangeable, position is solvent dependent. |
| Mercapto S-H | ¹H | ~3.0 - 4.0 | Broad singlet, exchangeable. |
| Carbonyl C=O | ¹³C | ~160 - 170 | Characteristic of amide carbonyls. beilstein-journals.org |
| Imidazole C=S | ¹³C | ~160 - 180 | Position of carbon attached to the mercapto group. |
| Imidazole C-CON | ¹³C | ~125 - 140 | Carbon attached to the carboxamide group. |
| Imidazole C-H | ¹³C | ~115 - 135 | Carbon attached to the hydrogen. |
Note: Predicted values are based on general chemical shift ranges and data from analogous structures.
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation, which excites molecular vibrations (stretching, bending).
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the imidazole ring and the primary amide would appear as broad bands in the 3100-3500 cm⁻¹ region. A strong absorption band corresponding to the C=O stretching of the amide group (Amide I band) is expected around 1650-1680 cm⁻¹. mdpi.com The N-H bending vibration of the amide (Amide II band) typically appears near 1600-1640 cm⁻¹. mdpi.com The S-H stretching vibration for the mercapto group is often weak and appears in the range of 2550-2600 cm⁻¹. Vibrations associated with the imidazole ring (C=N and C=C stretching) would be found in the 1400-1600 cm⁻¹ fingerprint region. rsc.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=S and S-H bonds, which may show weak signals in IR, can produce more distinct peaks in the Raman spectrum. The symmetric vibrations of the imidazole ring are also typically Raman active and can be observed with good intensity. For instance, the ring breathing mode of a heterocyclic ring is a characteristic Raman peak. researchgate.net
Table 2: Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | Imidazole & Amide | 3100 - 3500 | IR |
| S-H Stretch | Mercapto | 2550 - 2600 | IR/Raman |
| C=O Stretch (Amide I) | Carboxamide | 1650 - 1680 | IR |
| N-H Bend (Amide II) | Carboxamide | 1600 - 1640 | IR |
| C=N / C=C Stretch | Imidazole Ring | 1400 - 1600 | IR/Raman |
| Ring Breathing | Imidazole Ring | ~1000 | Raman researchgate.net |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and obtaining structural information from fragmentation patterns.
For this compound (C₄H₅N₃OS), the exact molecular weight is 159.0157 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be expected at an m/z of approximately 160.
Under tandem mass spectrometry (MS/MS) conditions, this parent ion would be induced to fragment. The fragmentation pattern provides a fingerprint that helps confirm the structure. A related compound, 5-aminoimidazole-4-carboxamide (B1664886) (AICA), shows a characteristic transition of m/z 127 to 110, corresponding to the loss of NH₃. nih.gov By analogy, fragmentation of this compound could involve:
Loss of the carboxamide moiety as a neutral fragment.
Cleavage of the imidazole ring. libretexts.org
Loss of H₂S or the SH radical from the mercapto group.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Ion/Fragment | Comments |
| 160 | [M+H]⁺ | Protonated molecular ion. |
| 143 | [M+H-NH₃]⁺ | Loss of ammonia (B1221849) from the carboxamide group. |
| 132 | [M+H-CO]⁺ | Loss of carbon monoxide. |
| 116 | [M+H-CONH₂]⁺ | Loss of the primary amide group. |
| 126 | [M+H-H₂S]⁺ | Loss of hydrogen sulfide. |
Note: Fragmentation is highly dependent on the ionization method and collision energy.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems and chromophores.
The this compound molecule contains the imidazole ring, a conjugated system, as well as the carboxamide and mercapto groups which act as chromophores. The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* electronic transitions. grafiati.com The π → π* transitions, typically of high intensity, arise from the conjugated π-system of the imidazole ring. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen, oxygen, or sulfur atoms) to an anti-bonding π* orbital. The characteristic absorption peak for an imidazole ring is often observed around 217 nm (π → π), with another possible peak around 275-282 nm (n → π). grafiati.comresearchgate.net The exact position of the maximum absorbance (λmax) can be influenced by the solvent polarity.
Table 4: Predicted Electronic Transitions for this compound
| Transition Type | Associated Orbitals | Predicted λmax (nm) | Relative Intensity |
| π → π | Imidazole Ring | ~210 - 230 | High |
| n → π | C=O, C=N, C=S | ~270 - 290 | Low |
Chromatographic Separation and Purity Assessment
Chromatography is essential for separating the target compound from impurities, starting materials, and by-products, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of this compound. Due to its polar nature, a reversed-phase HPLC method would be the most common approach.
Method Development:
Stationary Phase: A C18 or C8 column is a suitable starting point, as these nonpolar stationary phases effectively retain and separate polar to moderately nonpolar compounds. nih.govresearchgate.net
Mobile Phase: A typical mobile phase would consist of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the elution of all components with good peak shape. For compatibility with mass spectrometry, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are often added to the mobile phase to control pH and improve ionization.
Detection: UV detection is a straightforward choice, with the detection wavelength set at one of the compound's absorption maxima (λmax) determined by UV-Vis spectroscopy. nih.gov For greater sensitivity and specificity, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred method. nih.govresearchgate.net This allows for purity assessment based on both retention time and mass-to-charge ratio.
Table 5: Example Starting HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at λmax (~220 nm or ~280 nm) or MS Scan |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity
Thin-Layer Chromatography is an indispensable technique for the qualitative analysis of this compound, offering a rapid and cost-effective means to monitor the progress of its synthesis and to assess the purity of the final product. The principle of TLC relies on the differential partitioning of the compound between a stationary phase, typically a silica (B1680970) gel plate, and a mobile phase, a solvent system that ascends the plate via capillary action.
In the synthesis of related benzimidazole-2-thiol derivatives, TLC is a crucial tool for tracking the conversion of reactants to products. For instance, the synthesis of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, which share structural similarities with the target compound, is monitored using TLC with solvent systems such as n-hexane:ethyl acetate or chloroform (B151607) mixtures. nih.gov The separation of components on the TLC plate allows for a visual assessment of the reaction's completeness.
For the analysis of this compound, a typical TLC protocol would involve spotting a dilute solution of the compound onto a silica gel 60 F254 plate. The plate is then developed in a chamber containing an appropriate mobile phase. The selection of the eluent is critical for achieving good separation. A common mobile phase for imidazole derivatives might consist of a mixture of polar and non-polar solvents, the ratio of which is optimized to achieve a retention factor (Rf) value that is neither too high nor too low, ideally between 0.3 and 0.7.
Visualization of the spots on the TLC plate can be achieved by several methods. Due to the conjugated nature of the imidazole ring, the compound is expected to be UV active, allowing for non-destructive visualization under a UV lamp at 254 nm, where it would appear as a dark spot against a fluorescent background.
While specific Rf values are dependent on the exact TLC conditions, the following table provides illustrative examples of TLC systems used for related imidazole compounds.
| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Analyte Class |
| Silica Gel | n-hexane: ethyl acetate/chloroform systems | UV Light | Benzimidazole-2-thiol derivs. nih.gov |
| Silica Gel | Toluene: Ethyl Acetate: Methanol: Triethylamine | UV Light (220 nm) | Imidazole derivatives |
| Silica Gel | Cyclohexane: Toluene: Methanol: Triethylamine | UV Light (262 nm) | Imidazole derivatives |
Table 1: Example TLC Systems for Imidazole Derivatives
The purity of a sample of this compound can be inferred from the presence of a single spot on the TLC plate. The appearance of multiple spots would indicate the presence of impurities, such as starting materials or by-products.
X-Ray Crystallography for Solid-State Structure Determination
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.
While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest search, the structural data of closely related imidazole derivatives can provide significant insights into the expected molecular geometry. For illustrative purposes, the crystallographic data for 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde, a similarly substituted imidazole, is presented. crystallography.net This data was obtained from the Crystallography Open Database. crystallography.net
The crystal system for this related compound is monoclinic, with the space group P 1 21/c 1. crystallography.net The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, were determined to be a = 7.251 Å, b = 13.195 Å, and c = 9.835 Å, with a β angle of 101.94°. crystallography.net
The following table summarizes the key crystallographic data for this related imidazole derivative.
| Parameter | Value |
| Chemical Formula | C8 H11 Cl N2 O |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 7.251 |
| b (Å) | 13.195(1) |
| c (Å) | 9.835(1) |
| α (°) | 90 |
| β (°) | 101.94 |
| γ (°) | 90 |
| Cell Volume (ų) | 920.62(12) |
| Temperature (K) | 293 |
| Radiation Wavelength (Å) | 0.71073 |
Table 2: Crystallographic Data for 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde crystallography.net
The structural analysis of such a crystal would reveal the precise bond lengths and angles within the imidazole ring and its substituents. This information is critical for understanding the electronic and steric effects of the mercapto and carboxamide groups on the imidazole core. Furthermore, the packing of the molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding, can be elucidated. For this compound, hydrogen bonding involving the mercapto, amino, and carboxamide groups would be expected to play a significant role in its solid-state architecture.
Theoretical and Computational Investigations of 5 Mercapto 1h Imidazole 4 Carboxamide
Quantum Chemical Studies (e.g., Density Functional Theory, DFT)
DFT has become a standard tool for investigating the electronic and structural properties of heterocyclic compounds. nih.gov By approximating the exchange-correlation energy, DFT calculations can predict molecular geometries, spectroscopic signatures, and reactivity with a high degree of accuracy. For complex imidazole (B134444) derivatives, DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are frequently used to compute optimized geometries and electronic properties. researchgate.netnih.govmdpi.com
The electronic character of a molecule is fundamental to its reactivity and interactions. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding charge transfer within the molecule. nih.gov
HOMO & LUMO : In related imidazole-derived thiosemicarbazones, the HOMO is often localized around the sulfur atom and the imidazole ring, indicating these are the primary sites for electron donation. orientjchem.org The LUMO, conversely, may be distributed across the imidazole and adjacent rings, highlighting regions susceptible to nucleophilic attack. nih.gov The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.netmdpi.com
Molecular Electrostatic Potential (MEP) : MEP maps visualize the electrostatic potential on the molecule's surface. In studies of similar imidazole compounds, these maps reveal that the most electron-rich (negative potential) areas are typically located on nitrogen atoms within the imidazole ring, identifying them as likely sites for electrophilic attack and hydrogen bond acceptance. orientjchem.org Conversely, the hydrogen atom attached to an imidazole nitrogen often exhibits the most positive potential, marking it as the most acidic proton. orientjchem.org
Interactive Table: Frontier Molecular Orbital (FMO) Data for an Analogous Imidazole Compound Data based on a novel synthesized imidazole derivative.
| Parameter | Value (eV) | Description |
| HOMO Energy | -0.205 | Energy of the highest occupied molecular orbital, indicating the capacity to donate an electron. |
| LUMO Energy | -0.198 | Energy of the lowest unoccupied molecular orbital, indicating the capacity to accept an electron. |
| Energy Gap (ΔE) | 0.007 | The difference between LUMO and HOMO energies, which correlates with chemical reactivity and stability. nih.gov |
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule. nih.gov For molecules with rotatable bonds, like the carboxamide group attached to the imidazole ring, conformational analysis is essential.
In studies on a related compound, 1-H-imidazole-2-carboxamide, DFT calculations indicated that the trans conformation, where the amide's NH₂ group is oriented away from the imidazole's NH group, is the more stable form. nih.gov This is attributed to reduced steric hindrance and more favorable electronic conjugation compared to the cis conformation. asu.edu The optimized geometry provides precise data on bond lengths and angles, which often show good agreement with experimental values derived from X-ray crystallography. uobasrah.edu.iq
Interactive Table: Calculated Molecular Geometry for a Tautomer of an Imidazole-2-Carboxamide Analogue Calculations performed using DFT (B3LYP/6-311++G).
| Bond/Angle | Parameter | Value |
| Bond Length | C2-N3 | 1.321 Å |
| Bond Length | N1-C5 | 1.365 Å |
| Bond Length | C4-C5 | 1.381 Å |
| Bond Angle | N1-C2-N3 | 111.4° |
| Bond Angle | C4-C5-N1 | 108.3° |
| Dihedral Angle | N3-C2-C(amide)-O | 179.9° |
Data adapted from a study on 4(5)-substituted-1-H-imidazole-2-carboxamide. nih.gov
5-Mercapto-1H-imidazole-4-carboxamide can exist in several tautomeric forms. This includes the thiol-thione tautomerism at the mercapto group and the prototropic tautomerism of the imidazole ring itself.
Thiol-Thione Tautomerism : The mercapto group (-SH) can exist in equilibrium with its thione (=S) form, where the proton moves to a ring nitrogen. In many related mercapto-substituted heterocycles, such as 2-mercapto-5-methyl-1,3,4-thiadiazole, the thione tautomer is found to be the more stable form in the solid state, a finding supported by both theoretical calculations and experimental data. uobasrah.edu.iqresearchgate.net
Imidazole Prototropic Tautomerism : The proton on the imidazole ring can reside on either of the two nitrogen atoms (N1 or N3). DFT and NMR studies on related imidazole-2-carboxamides confirm that the molecule exists as a mixture of these two prototropic tautomers in solution. nih.govresearchgate.net The energy difference between these tautomers is often small, allowing for a dynamic equilibrium.
Quantum chemical calculations are highly effective in predicting spectroscopic data, which serves as a valuable tool for structural confirmation. nih.gov
NMR Spectroscopy : Theoretical chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. nih.govresearchgate.net For imidazole derivatives, calculated ¹H and ¹³C NMR chemical shifts generally show strong correlation with experimental spectra, aiding in the assignment of complex signals. nih.govnih.gov
IR Spectroscopy : DFT calculations can predict vibrational frequencies. These theoretical spectra help in assigning the absorption bands observed in experimental FT-IR spectra to specific functional group vibrations, such as N-H, C=O, and C=S stretches. nih.gov
UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) can predict electronic transitions. The calculated absorption wavelengths (λ_max) can be compared with experimental UV-Vis spectra to understand the electronic structure and π→π* or n→π* transitions. researchgate.net For instance, pH-dependent UV-Vis spectroscopy, combined with theoretical calculations, can help determine the pKa values associated with tautomeric equilibria.
The mercapto, carboxamide, and imidazole moieties are all capable of participating in hydrogen bonding, which dictates the compound's supramolecular structure and interactions.
Dimerization : Imidazole-carboxamide derivatives can self-associate to form hydrogen-bonded dimers in solution and the solid state. nih.gov
N-H···S Bonds : In the thione tautomer, the N-H group of the imidazole ring can form strong intermolecular hydrogen bonds with the sulfur atom of a neighboring molecule. In a study of 2-mercapto-5-methyl-1,3,4-thiadiazole, these N-H···S interactions were shown to connect molecules into chains. researchgate.net
Carboxamide Interactions : The -CONH₂ group is a potent hydrogen bond donor and acceptor, capable of forming robust networks with itself or other functional groups.
Intramolecular Bonds : DFT studies can also reveal intramolecular hydrogen bonds that stabilize specific conformations. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical studies typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. ajchem-a.com MD simulations model the movement of atoms and molecules by applying classical mechanics, often using force fields like CHARMM or AMBER. ajchem-a.com
For a molecule like this compound, MD simulations can be used to:
Study Solvation Effects : Investigate how the molecule interacts with solvent molecules (e.g., water or DMSO), including the formation and lifetime of hydrogen bonds.
Analyze Conformational Flexibility : Explore the full range of accessible conformations in solution, which may differ from the minimum energy structure in a vacuum.
Simulate Binding Interactions : If the molecule is studied as a ligand, MD simulations can reveal the stability of its binding to a biological target, such as a protein, by analyzing metrics like the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of persistent hydrogen bonds over the simulation time. ajchem-a.commdpi.com
Molecular Docking and Binding Interaction Modeling
Molecular docking and binding interaction modeling are computational techniques used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. These methods are instrumental in understanding the non-covalent interactions between a ligand, such as this compound, and a macromolecular target, typically a protein.
Ligand-Target (e.g., protein active site) Interaction Prediction and Analysis
In the absence of direct molecular docking studies for this compound, insights can be drawn from computational analyses of structurally related imidazole derivatives. Molecular docking is a frequently utilized method in structure-based drug design to predict the binding conformation of small molecule ligands within the active site of a target protein. doi.orgrutgers.edu
Studies on various imidazole derivatives have demonstrated their potential to interact with the active sites of different enzymes. For instance, docking studies of imidazole derivatives with a substituted pyrazole (B372694) moiety have shown good affinity towards the active pocket of L-glutamine: D-fructose-6-phosphate amidotransferase, suggesting their potential as inhibitors. doi.orgcapes.gov.brresearchgate.net The binding of these compounds is often characterized by hydrogen bonds and other non-covalent interactions with key amino acid residues in the active site. researchgate.net For example, in one study, synthesized imidazole derivatives were shown to form hydrogen bonds with residues such as Thr352 and Lys603 of the target enzyme. researchgate.net
For this compound, it can be hypothesized that the imidazole ring, the carboxamide group, and the mercapto group would be key pharmacophoric features for interaction. The imidazole ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. researchgate.net The carboxamide group, with its hydrogen bond donor (–NH2) and acceptor (C=O) functionalities, can form crucial hydrogen bonds with the protein backbone or side-chain residues. The mercapto (–SH) group can also act as a hydrogen bond donor or participate in interactions with metal ions that might be present in the active site of metalloenzymes. mdpi.com
Table 1: Predicted Interactions for Imidazole Derivatives with Protein Targets This table is illustrative and based on findings for related imidazole compounds, not this compound itself.
| Derivative Class | Target Protein | Key Interacting Residues (Example) | Type of Interaction |
|---|---|---|---|
| Imidazole with Pyrazole Moiety | GlcN-6-P synthase | Thr352, Lys603, Ser347 | Hydrogen Bonding |
| 4-Nitroimidazole (B12731) Derivatives | Various Cancer Targets | Phe114, HEM600 | π-π Stacking, Hydrogen Bonding |
| Imidazo-amino Pyridinyl Derivatives | Bacterial Proteins | Not Specified | Not Specified |
Prediction of Binding Affinities and Energetics
The prediction of binding affinity, often expressed as binding energy (ΔG_bind), is a critical aspect of computational drug discovery that helps in prioritizing compounds for further experimental testing. researchgate.netnih.gov The binding energy represents the strength of the interaction between a ligand and its target. A more negative binding energy typically indicates a more stable and favorable interaction.
Various computational methods are employed to predict binding affinities, ranging from relatively fast molecular docking scoring functions to more rigorous but computationally expensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and free energy perturbation (FEP). researchgate.netmdpi.com For instance, MM/GBSA calculations for certain imidazolidinone derivatives targeting COX-2 have indicated favorable binding free energies, supporting their potential as inhibitors. researchgate.net
Table 2: Illustrative Predicted Binding Energies for Imidazole Derivatives Note: These values are examples from studies on different imidazole derivatives and are not specific to this compound.
| Imidazole Derivative | Target | Predicted Binding Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Imidazole with Pyrazole (4c) | GlcN-6-P synthase | -8.51 | Docking |
| 4-Nitroimidazole (5d) | Anticancer Target | -7.68 | Docking |
| 4-Nitroimidazole (5f) | Anticancer Target | -7.17 | Docking |
Structure-Interaction Relationship Studies
Structure-activity relationship (SAR) and structure-interaction relationship studies aim to understand how the chemical structure of a molecule influences its biological activity and binding interactions. For imidazole-containing compounds, substitutions at various positions on the imidazole ring can significantly impact their binding affinity and selectivity. mdpi.com
The structural features of this compound, namely the mercapto group at position 5 and the carboxamide group at position 4, are expected to play a significant role in its interaction profile.
Mercapto Group: The mercapto (-SH) group is a known metal chelator and can also act as a hydrogen bond donor. mdpi.com In studies of 2-mercaptobenzimidazole (B194830) derivatives, the mercapto group was found to be crucial for tyrosinase inhibitory activity, likely contributing to the proper alignment of the molecule within the enzyme's active site for strong interactions. mdpi.com The antioxidant properties of the mercapto group could also be relevant in certain biological contexts. mdpi.com
Carboxamide Group: The carboxamide group is a common feature in many biologically active molecules due to its ability to form robust hydrogen bonds. It can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions with protein active sites.
Imidazole Core: The imidazole ring itself is an aromatic heterocycle that can engage in various non-covalent interactions, including hydrogen bonding (as both donor and acceptor) and π-π stacking with aromatic amino acid residues. chemijournal.commdpi.com
SAR studies on related benzimidazole (B57391) derivatives have shown that the nature and position of substituents on the heterocyclic ring greatly influence their anti-inflammatory activity. mdpi.com For instance, electron-withdrawing groups at certain positions can enhance activity, while electron-donating groups may decrease it. mdpi.com
Advanced Computational Chemistry Approaches (e.g., QM/MM, ONIOM)
Advanced computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) and our own N-layered Integrated molecular Orbital and Molecular mechanics (ONIOM) provide a more accurate and detailed understanding of chemical processes in large molecular systems. acs.orguou.ac.inmdpi.com These hybrid methods combine the accuracy of quantum mechanics (QM) for a critical part of the system (e.g., the active site of an enzyme and the ligand) with the computational efficiency of molecular mechanics (MM) for the surrounding environment (e.g., the rest of the protein and solvent). nih.govnih.gov
While there are no specific published QM/MM or ONIOM studies on this compound, the application of these methods to similar systems demonstrates their potential utility. For example, QM/MM simulations have been successfully used to study the catalytic mechanisms of enzymes, including those involving thio-substituted compounds. rutgers.edurutgers.edu A QM/MM study on thio effects in transphosphorylation reactions revealed that thio-substitutions have a profound effect on the reaction's free energy profile. rutgers.edu
The ONIOM method, a subtractive QM/MM scheme, is particularly versatile as it can combine different levels of theory (QM/QM or more than two layers) and has been applied to study reaction mechanisms and predict molecular properties like infrared spectra. acs.org For a molecule like this compound, a QM/MM study could elucidate the electronic details of its interaction within a protein active site, including charge transfer, polarization effects, and the breaking and forming of chemical bonds if it were to act as a covalent inhibitor. The QM region would typically include the ligand and the key amino acid residues involved in the interaction, while the rest of the protein and solvent would be treated with MM.
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is of great interest for applications in optoelectronics, telecommunications, and optical data storage. uou.ac.inresearchgate.net Computational chemistry plays a crucial role in the prediction and understanding of the NLO properties of molecules.
The NLO response of a molecule is related to its molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups, which facilitate intramolecular charge transfer (ICT). The key parameters used to quantify NLO properties are the linear polarizability (α) and the first-order hyperpolarizability (β). researchgate.net
Computational studies on imidazole derivatives have suggested their potential as NLO materials. For instance, a theoretical investigation of imidazole-2-carboxaldehyde using Density Functional Theory (DFT) revealed a high dipole moment and significant first-order hyperpolarizability, indicating a strong NLO response. uou.ac.inresearchgate.net The planarity of the imidazole ring and the presence of electron-withdrawing (carboxaldehyde) and electron-donating (amino group in the ring) features contribute to this property. uou.ac.inresearchgate.net
For this compound, the combination of the π-electron-rich imidazole ring, the electron-withdrawing carboxamide group, and the sulfur-containing mercapto group could lead to interesting NLO properties. Sulfur-rich compounds have been investigated for their third-order NLO properties and have shown promise. illinois.eduosti.govosti.gov The presence of sulfur can enhance the polarizability of a molecule. A computational study of 2-mercaptobenzimidazole also suggested it could be a good candidate as an NLO material, with a calculated first hyperpolarizability significantly larger than that of urea, a standard reference compound for NLO properties.
Table 3: Calculated NLO Properties for Related Imidazole Derivatives This data is for illustrative purposes and is based on computational studies of different imidazole derivatives.
| Compound | Computational Method | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |
|---|---|---|---|---|
| Imidazole-2-carboxaldehyde | B3LYP/6-311G | 6.65 | - | High value reported |
| 2-Mercaptobenzimidazole (Thione form) | B3LYP/6-311++G(d,p) | - | - | 7.031 x 10⁻³⁰ |
| Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates (2a-2e) | CAM-B3LYP/6-311G(d,p) | 2.33 - 7.49 | 1.68 x 10⁻²³ - 4.87 x 10⁻²³ | - |
Advanced Applications in Chemical Research and Materials Science
Development as Research Probes and Sensor Molecules
The development of research probes and sensor molecules is a significant area of chemical science. Within this domain, imidazole (B134444) derivatives are of particular interest due to their unique structural and electronic properties.
Nanopore technology is a cutting-edge method for single-molecule analysis, including DNA sequencing. A critical component of some nanopore sequencing approaches is the "reader" molecule, which facilitates the identification of individual bases.
Research into universal reader molecules for biomolecular sensing has focused on compounds capable of forming distinct interactions with different biomolecules. In this context, 4(5)-Substituted 1-H-imidazole-2-carboxamide and its derivatives, such as 4(5)-(2-mercaptoethyl)-1H-imidazole-2-carboxamide (ICA) , have been designed and synthesized. nih.govresearchgate.net These molecules are engineered to interact with DNA bases via hydrogen bonding, a crucial feature for a recognition moiety in sequencing applications. nih.gov
The design of these molecules allows for their attachment to electrodes within a nanogap, positioning them to interact with translocating DNA strands. nih.gov
Single-molecule conductance measurements are pivotal in understanding charge transport at the nanoscale. sigmaaldrich.comsigmaaldrich.comnih.gov In recognition tunneling, the conductance across a molecular junction changes as a target molecule interacts with a recognition molecule.
Studies have utilized 4(5)-(2-mercaptoethyl)-1H-imidazole-2-carboxamide (ICA) functionalized on electrodes to act as a recognition element. nih.gov As a DNA base passes through the nanopore, it interacts with the ICA molecule, creating a transient molecular bridge. The resulting electron tunneling current provides a signal that can be used to identify the base. nih.gov The thiol group in ICA is crucial for anchoring the molecule to gold electrodes, a common setup in single-molecule conductance experiments. sigmaaldrich.comnih.gov The conductance is highly sensitive to the nature of this anchoring group and the resulting electronic coupling with the electrodes. sigmaaldrich.com
The study of enzyme-ligand interactions is fundamental to drug discovery and understanding biological pathways. researchgate.netcrescentchemical.com Imidazole-containing compounds are frequently investigated as potential enzyme inhibitors.
While there is no specific evidence for "5-Mercapto-1H-imidazole-4-carboxamide" in the detailed study of enzyme mechanisms, another related compound, 5-Aminoimidazole-4-carboxamide (B1664886) (AICA) , and its ribonucleoside (AICAR) are well-documented in this area. researchgate.netsigmaaldrich.comnih.gov
The investigation of substrate specificity and catalytic mechanisms often involves designing substrate analogs or inhibitors. Imidazole derivatives are known to interact with a variety of enzymes. For instance, derivatives of benzimidazole (B57391), which shares a core heterocyclic structure, have been synthesized and studied as inhibitors of enzymes like α-glucosidase.
Computational studies, such as 3D-QSAR and molecular docking, are employed to understand the structure-activity relationship (SAR) of imidazole derivatives against various protein targets. These studies help in identifying the key structural features responsible for binding and inhibition, thereby guiding the design of more potent and specific inhibitors.
Understanding the specific interactions within an enzyme's active site is crucial for rational drug design. researchgate.net Molecular docking simulations of 5-amino-4-imidazolecarboxamide ribonucleoside (AICAR) with enzymes like AMP-activated protein kinase (AMPK) have revealed key binding interactions. researchgate.netsigmaaldrich.com These studies show that the imidazole and carboxamide moieties can form specific hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme's binding pocket. researchgate.netsigmaaldrich.com
The analysis of these interactions helps to explain the molecule's inhibitory mechanism and provides a basis for designing new ligands with improved affinity and selectivity.
Chemical Building Blocks in Synthetic Methodologies
This compound and its structural analogs, such as 5-amino-1H-imidazole-4-carboxamide, are versatile precursors in organic synthesis. derpharmachemica.comlifechemicals.com Their inherent reactivity allows them to serve as foundational scaffolds for constructing more complex molecular architectures. lifechemicals.com The imidazole ring is a crucial subunit in many natural products and synthetic materials, making its derivatives valuable building blocks in medicinal chemistry and technology. lifechemicals.com
A common synthetic strategy involves the modification of the functional groups attached to the imidazole core. For instance, the amino group of the related 5-amino-1H-imidazole-4-carboxamide can be reacted with various aromatic aldehydes to form Schiff bases. derpharmachemica.com These intermediates can be further cyclized with reagents like mercaptoacetic acid to yield thiazolidinone derivatives, demonstrating the utility of the imidazole-4-carboxamide scaffold in creating diverse heterocyclic systems. derpharmachemica.com Similarly, other derivatives have been synthesized to create novel compounds with potential biological activity, such as N-cyano-1H-imidazole-4-carboxamide derivatives, which have shown promise as antifungal agents. nih.gov The synthesis of 1,5-disubstituted imidazole-4-carboxylates is another area of focus, often utilizing α-isocyanoacetates as key reagents for building the heterocyclic core. nih.gov These methodologies highlight the adaptability of the imidazole-4-carboxamide framework as a starting point for generating a library of compounds for various applications. nih.govresearchgate.netsciepub.com
Coordination Chemistry and Metal-Ligand Complexation Studies
The imidazole moiety, particularly when functionalized with a mercapto group, is an excellent ligand for coordinating with a wide range of metal ions. ajol.infonih.gov The presence of multiple heteroatoms (nitrogen and sulfur) provides several potential binding sites, allowing for the formation of stable metal complexes. nih.govresearchgate.net Imidazole derivatives are known to form complexes with transition metals such as chromium (Cr³⁺), cobalt (Co²⁺), and zinc (Zn²⁺), leading to various coordination geometries. azjournalbar.comazjournalbar.com
The mercapto (-SH) group plays a crucial role in the metal-coordinating properties of this compound. It is well-established that mercapto-substituted imidazoles are prone to deprotonation, forming a thiolate anion (S⁻) that is a strong binder for metal ions. researchgate.net This thiolate group, being a soft donor, shows a high affinity for soft metal ions and can form strong, covalent bonds. researchgate.net
In many cases, the compound acts as a bidentate ligand, coordinating to the metal center through both the sulfur atom of the mercapto group and a nitrogen atom from the imidazole ring, forming a stable five-membered chelate ring. nih.govjmaterenvironsci.com This chelation effect significantly enhances the stability of the resulting metal complex compared to monodentate coordination. DFT calculations on related systems, such as mercapto-imidazoles on copper surfaces, confirm that the presence of the mercapto group leads to a more exothermic and stronger inhibitor-surface bond compared to non-mercapto analogs. researchgate.netresearchgate.net This strong interaction is fundamental to its applications in areas like corrosion inhibition and surface functionalization. researchgate.netnih.gov
The formation and structure of metal complexes with imidazole-thiol ligands are typically investigated using a suite of spectroscopic and analytical techniques.
FT-IR Spectroscopy: Infrared spectroscopy is used to identify the coordination sites of the ligand. Upon complexation, shifts in the vibrational frequencies of the C=S and C-N groups in the imidazole ring are observed. The disappearance or significant shift of the S-H stretching band indicates deprotonation and coordination of the sulfur atom. nih.govjmaterenvironsci.com
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. The appearance of new absorption bands, particularly d-d transitions for transition metal complexes, which are absent in the free ligand, confirms complex formation. nih.govresearchgate.net These spectra help in proposing geometries such as octahedral, tetrahedral, or square planar for the metal centers. azjournalbar.comuobaghdad.edu.iqscirp.org
NMR Spectroscopy: For diamagnetic complexes (e.g., Zn²⁺, Cd²⁺), ¹H and ¹³C NMR spectroscopy can elucidate the structure in solution. nih.govazjournalbar.com Changes in the chemical shifts of protons and carbons near the binding sites upon complexation provide direct evidence of coordination. mdpi.com The disappearance of the -SH proton signal in ¹H NMR is a clear indicator of its involvement in bonding. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center. scirp.orgresearchgate.net For related complexes, studies have confirmed various geometries, such as the five-coordinate trigonal bipyramidal structure of a Co(II) complex with an imidazole ligand. researchgate.net
Below is a table summarizing typical spectroscopic data for a related triazole-thiol ligand and its complexes, illustrating the changes observed upon coordination.
| Compound/Complex | Key FT-IR Bands (cm⁻¹) | UV-Vis λ_max (nm) (Transition) |
| Ligand (L) | ν(N-H) ~3150, ν(C=S) ~1250 | 263 (π-π), 302 (π-π), 309 (n-π*) |
| Cu(II) Complex | ν(N-H) shifted, ν(C=S) shifted | Bands shifted + new d-d transitions |
| Zn(II) Complex | ν(N-H) shifted, ν(C=S) shifted | Bands shifted |
| Cd(II) Complex | ν(N-H) shifted, ν(C=S) shifted | Bands shifted |
| Data derived from studies on analogous triazole-thiol systems. nih.gov |
Potential in Functional Materials Science
The unique chemical properties of this compound, particularly the combination of a heterocyclic core and a thiol group, make it a candidate for applications in materials science.
Derivatives of mercapto-imidazole-carboxamide have been explored for their potential in advanced electronic applications. A notable example is the development of a related molecule, 4(5)-(2-mercaptoethyl)-1H-imidazole-2-carboxamide, as a "universal reader" for DNA sequencing by recognition tunneling. researchgate.netnih.gov In this concept, the molecule is designed to form non-covalent hydrogen bonds with individual DNA bases while being anchored to metal electrodes. The interaction with each base is intended to produce a unique electronic signature that can be measured as a tunneling current, enabling sequence identification. nih.gov This application leverages the molecule's ability to participate in specific recognition events and translate them into measurable electronic signals. Imidazole derivatives are also utilized as dopants in organic semiconductor materials for electronic and optoelectronic devices. ajol.info
The mercapto group provides a powerful tool for anchoring the molecule onto metal surfaces, a key process in surface functionalization. Thiols are known to form stable self-assembled monolayers (SAMs) on noble metal surfaces like gold, silver, and palladium. researchgate.net This capability is critical for constructing functional interfaces in sensors, electronic devices, and corrosion protection systems.
In the context of recognition tunneling, the mercapto-imidazole derivative is attached to palladium electrodes via the thiol group, creating a functionalized surface capable of interacting with target molecules. researchgate.net This surface modification is essential for holding the target molecule in place and mediating the electronic measurement. researchgate.net Another application of this surface chemistry is in corrosion inhibition. Mercapto-imidazoles have been shown to strongly adsorb onto copper surfaces, forming a protective layer that inhibits corrosion. researchgate.netnih.gov Zeolitic imidazolate frameworks have been used as carriers for the controlled delivery of 2-mercapto-1-methyl imidazole to protect copper surfaces, demonstrating an advanced application of its interface chemistry. nih.gov
Catalytic Applications of Imidazole Derivatives
The imidazole nucleus is a versatile scaffold in the design of catalysts and ligands for various organic transformations. Its derivatives have been successfully employed in a range of catalytic systems, from transition-metal catalysis to organocatalysis.
Role as Ligands in Transition-Metal Catalysis:
Imidazole derivatives are highly effective ligands in transition-metal-catalyzed reactions. Their nitrogen atoms can coordinate with metal centers, modulating their electronic properties and steric environment, which in turn influences the catalytic activity and selectivity of the metallic complex.
A notable example is the use of imidazole derivatives in ruthenium-catalyzed hydroesterification of alkenes. Research has demonstrated that certain imidazole derivatives can significantly enhance the efficiency of this reaction, which involves the addition of a formyl group and a hydroxyl group across a carbon-carbon double bond to form an ester. researchgate.net In this context, the imidazole ligand is believed to promote the desired reaction pathway while suppressing side reactions like the decarbonylation of the formate (B1220265) starting material. researchgate.net This catalytic system, composed of a ruthenium precursor and an imidazole-based ligand, has proven effective for both intermolecular and intramolecular hydroesterification, leading to the synthesis of esters and lactones, respectively. researchgate.net The use of these ligands circumvents the need for toxic carbon monoxide gas, which is a significant advantage in terms of safety and handling. researchgate.net
Table 1: Ruthenium-Catalyzed Hydroesterification with Imidazole Derivative Ligands
| Catalyst System | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ru₃(CO)₁₂ / Imidazole Derivative | Alkenes | Esters | High | researchgate.net |
This table provides a generalized representation of the findings. Specific yields vary depending on the exact substrate and reaction conditions.
Heterogeneous Catalysis:
The synthesis of substituted imidazoles itself often employs heterogeneous catalysts. nih.gov For instance, metal oxides have been utilized to facilitate the creation of the imidazole ring structure. nih.gov Furthermore, magnetic nanoparticles, such as copper ferrite (B1171679) (CuFe₂O₄NPs), have been used as recyclable catalysts for the multi-component synthesis of tetrasubstituted imidazoles. nih.gov The catalyst's role is often to act as a Lewis acid, activating carbonyl groups towards nucleophilic attack. nih.gov The key advantage of these heterogeneous systems is the ease of separation and the potential for catalyst reuse over multiple cycles without a significant loss of activity. nih.govnih.gov
Organocatalysis:
Beyond their role as ligands, imidazole derivatives can function as organocatalysts. The imidazole ring contains both a weakly acidic N-H proton and a basic sp²-hybridized nitrogen atom, allowing it to act as a bifunctional catalyst. This capability is evident in reactions such as the hydrolysis of esters. nih.gov
While the direct catalytic applications of this compound remain an open area of research, the established catalytic versatility of the broader imidazole family suggests its potential. The presence of the mercapto (-SH) group could offer an additional coordination site for metal ions, potentially leading to novel catalytic activities. For example, mercapto-containing compounds are known to bind to copper ions, a principle used in the design of tyrosinase inhibitors. researchgate.net This affinity for metal ions could be harnessed in the development of new catalysts. Future research may uncover specific catalytic roles for this and related mercaptoimidazole carboxamides.
Q & A
Q. Table 1. Key Physicochemical Properties of this compound Analogs
| Compound | Molecular Weight | Melting Point | Solubility (H₂O) |
|---|---|---|---|
| 4-Methyl-1H-imidazole-5-carbaldehyde | 110.11 | 165–166°C | Low |
| 1-Methyl-1H-imidazole-5-carboxylic acid | 126.11 | 247–248°C | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
